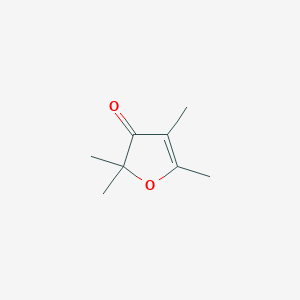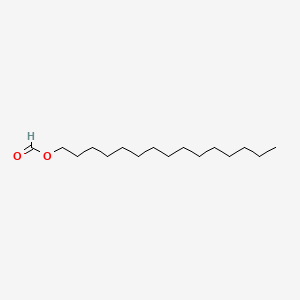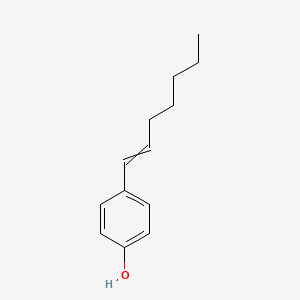![molecular formula C15H13BrO4 B14470684 9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 69150-33-0](/img/structure/B14470684.png)
9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one is a synthetic organic compound that belongs to the class of furobenzopyran derivatives This compound is characterized by the presence of a bromobutoxy group attached to the furobenzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the furobenzopyran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromobutoxy Group Introduction: The bromobutoxy group is introduced via a nucleophilic substitution reaction. This involves the reaction of the furobenzopyran core with 4-bromobutanol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutoxy group can participate in binding interactions, while the furobenzopyran core may contribute to the overall stability and specificity of the compound. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-(4-Bromobutoxy)-3,4-dihydroquinoline-2(1H)-one: This compound shares a similar bromobutoxy group but has a different core structure.
8-Methoxypsoralen:
Uniqueness
9-(4-Bromobutoxy)-7H-furo3,2-gbenzopyran-7-one is unique due to the specific combination of the bromobutoxy group and the furobenzopyran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
69150-33-0 |
|---|---|
Molecular Formula |
C15H13BrO4 |
Molecular Weight |
337.16 g/mol |
IUPAC Name |
9-(4-bromobutoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H13BrO4/c16-6-1-2-7-18-15-13-11(5-8-19-13)9-10-3-4-12(17)20-14(10)15/h3-5,8-9H,1-2,6-7H2 |
InChI Key |
IDYRTLALBUSZFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=C(C3=C(C=CO3)C=C21)OCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


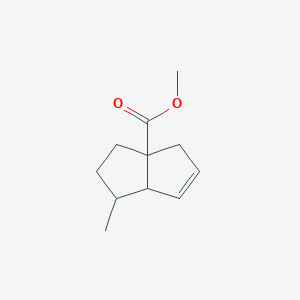
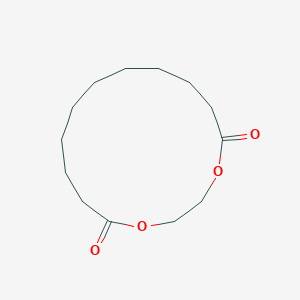
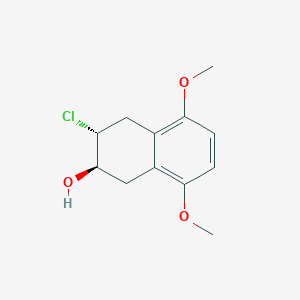

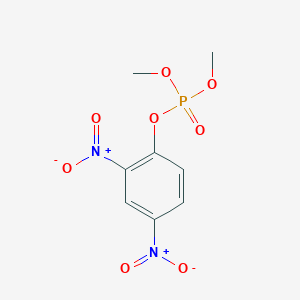
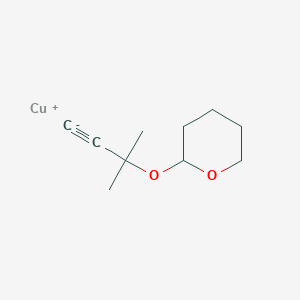
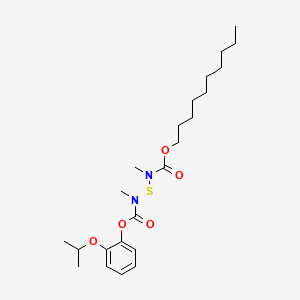
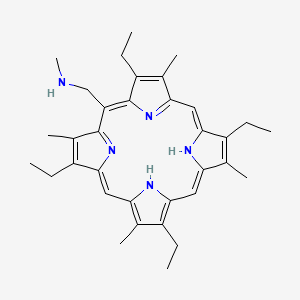
![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)
![1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14470676.png)

